molecular formula C19H20N2O2 B13366760 N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

Cat. No.: B13366760
M. Wt: 308.4 g/mol
InChI Key: PTNDQYLLFVQQNE-UHFFFAOYSA-N
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Description

N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is a compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[2-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C19H20N2O2/c1-11(2)14-8-9-18-17(10-14)21-19(23-18)15-6-5-7-16(12(15)3)20-13(4)22/h5-11H,1-4H3,(H,20,22)

InChI Key

PTNDQYLLFVQQNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)C2=NC3=C(O2)C=CC(=C3)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoxazole derivatives, amines, and oxides, which can further be utilized in various applications .

Scientific Research Applications

N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its isopropyl and methyl groups enhance its lipophilicity, improving its interaction with biological membranes and increasing its efficacy .

Biological Activity

N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by data tables and research findings.

Molecular Characteristics

  • Molecular Formula : C24H22N2O3
  • Molecular Weight : 386.4 g/mol
  • Structural Components : The compound features a benzoxazole moiety, an acetamide group, and a substituted phenyl ring, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several organic reactions:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideDry ether
SubstitutionHalogenated reagentsPresence of base (e.g., NaOH)

Antimicrobial Properties

This compound exhibits notable antimicrobial properties. Research indicates its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans.

The compound's mechanism of action involves:

  • Inhibition of Cell Wall Synthesis : It interacts with enzymes responsible for peptidoglycan synthesis in bacteria.
  • Disruption of Membrane Integrity : It affects ergosterol synthesis in fungi.

Anticancer Activity

Studies have shown that this compound can inhibit cancer cell proliferation. It has demonstrated cytotoxic effects on various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Liver cancer (HepG2)

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship has revealed that modifications to the benzoxazole moiety can significantly influence biological activity. For instance, compounds with electron-donating substituents exhibit enhanced activity compared to those with electron-withdrawing groups.

Study on Antimicrobial Activity

A comprehensive study screened multiple derivatives of benzoxazole compounds for their antimicrobial properties. The findings indicated that while many compounds exhibited low antibacterial activity, certain derivatives showed selective efficacy against Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity Summary

Compound IDTarget BacteriaMIC (µg/mL)Activity
Compound 1Bacillus subtilis32Active
Compound 2Escherichia coli>64Not Active
Compound 3Candida albicans16Active

Study on Anticancer Effects

In another study focused on anticancer properties, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity with lower toxicity to normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index (SI)
MCF-7154.5
A549205.0
HepG2106.0

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